Cas no 1566078-46-3 (2-amino-3-(1,3-thiazol-5-yl)propanamide)

2-Amino-3-(1,3-thiazol-5-yl)propanamide is a synthetic organic compound featuring a thiazole ring linked to a propanamide backbone. This structure confers unique reactivity and potential applications in medicinal chemistry, particularly as a building block for bioactive molecules. The thiazole moiety enhances binding affinity in heterocyclic systems, while the amino and amide functional groups offer versatility for further derivatization. Its well-defined molecular architecture makes it valuable for designing enzyme inhibitors, receptor modulators, or peptidomimetics. The compound exhibits stability under standard conditions and is compatible with common synthetic protocols, facilitating its use in multi-step organic synthesis. Its physicochemical properties are suitable for pharmaceutical research, including drug discovery and lead optimization studies.
2-amino-3-(1,3-thiazol-5-yl)propanamide structure
1566078-46-3 structure
商品名:2-amino-3-(1,3-thiazol-5-yl)propanamide
CAS番号:1566078-46-3
MF:C6H9N3OS
メガワット:171.220159292221
CID:5925319
PubChem ID:112640739

2-amino-3-(1,3-thiazol-5-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 5-Thiazolepropanamide, α-amino-
    • 2-amino-3-(1,3-thiazol-5-yl)propanamide
    • EN300-1299737
    • 1566078-46-3
    • インチ: 1S/C6H9N3OS/c7-5(6(8)10)1-4-2-9-3-11-4/h2-3,5H,1,7H2,(H2,8,10)
    • InChIKey: NDJSCVVTARNONW-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC=NC=1)C(N)C(=O)N

計算された属性

  • せいみつぶんしりょう: 171.04663309g/mol
  • どういたいしつりょう: 171.04663309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 110Ų

じっけんとくせい

  • 密度みつど: 1.355±0.06 g/cm3(Predicted)
  • ふってん: 410.6±40.0 °C(Predicted)
  • 酸性度係数(pKa): 15.68±0.50(Predicted)

2-amino-3-(1,3-thiazol-5-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299737-250mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
250mg
$708.0 2023-09-30
Enamine
EN300-1299737-1000mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
1000mg
$770.0 2023-09-30
Enamine
EN300-1299737-1.0g
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
1g
$0.0 2023-06-06
Enamine
EN300-1299737-50mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
50mg
$647.0 2023-09-30
Enamine
EN300-1299737-100mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
100mg
$678.0 2023-09-30
Enamine
EN300-1299737-2500mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
2500mg
$1509.0 2023-09-30
Enamine
EN300-1299737-500mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
500mg
$739.0 2023-09-30
Enamine
EN300-1299737-5000mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
5000mg
$2235.0 2023-09-30
Enamine
EN300-1299737-10000mg
2-amino-3-(1,3-thiazol-5-yl)propanamide
1566078-46-3
10000mg
$3315.0 2023-09-30

2-amino-3-(1,3-thiazol-5-yl)propanamide 関連文献

2-amino-3-(1,3-thiazol-5-yl)propanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1566078-46-3 and Product Name: 2-amino-3-(1,3-thiazol-5-yl)propanamide

The compound with the CAS number 1566078-46-3 and the product name 2-amino-3-(1,3-thiazol-5-yl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of 2-amino-3-(1,3-thiazol-5-yl)propanamide incorporates a thiazole moiety, which is well-documented for its role in modulating various biological pathways. Thiazole derivatives are particularly noted for their antimicrobial, anti-inflammatory, and antitumor properties, making them valuable candidates for further research and development.

In recent years, there has been a surge in research focusing on the synthesis and characterization of novel thiazole-based compounds. The presence of the thiazole ring in 2-amino-3-(1,3-thiazol-5-yl)propanamide not only enhances its pharmacological potential but also contributes to its unique chemical properties. The compound’s ability to interact with biological targets at the molecular level has positioned it as a promising candidate for drug discovery initiatives. Specifically, the amino group and the propanamide side chain contribute to its solubility and bioavailability, which are critical factors in determining its efficacy as a therapeutic agent.

One of the most compelling aspects of 2-amino-3-(1,3-thiazol-5-yl)propanamide is its potential application in addressing multifaceted diseases. Current research indicates that this compound may exhibit inhibitory effects on enzymes and receptors involved in cancer progression. Studies have shown that thiazole derivatives can disrupt signaling pathways such as MAPK and NF-κB, which are frequently dysregulated in malignant cells. Furthermore, the structural similarity of 2-amino-3-(1,3-thiazol-5-yl)propanamide to known bioactive molecules suggests that it could serve as a scaffold for designing next-generation anticancer agents.

Another area where this compound shows promise is in the treatment of inflammatory disorders. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. The thiazole moiety in 2-amino-3-(1,3-thiazol-5-yl)propanamide has been shown to modulate inflammatory cytokine production by interacting with key transcription factors. Preclinical studies have demonstrated that derivatives of thiazole can inhibit the release of pro-inflammatory mediators such as TNF-α and IL-6. This makes 2-amino-3-(1,3-thiazol-5-yl)propanamide a compelling candidate for developing novel anti-inflammatory therapies.

The synthesis of 2-amino-3-(1,3-thiazol-5-yl)propanamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in confirming the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular configuration, which is essential for understanding its biological behavior.

From a pharmacokinetic perspective, 2-amino-3-(1,3-thiazol-5-yl)propanamide exhibits favorable properties that enhance its suitability as a drug candidate. The compound’s moderate lipophilicity ensures adequate membrane permeability while maintaining solubility in biological fluids. Additionally, preliminary pharmacokinetic studies indicate a reasonable half-life, suggesting potential for prolonged therapeutic effects with appropriate dosing regimens. These characteristics are critical for developing compounds that can be administered orally or through other non-invasive routes.

The safety profile of 2-amino-3-(1,3-thiazol-5-yl)propanamide is another crucial aspect that has been thoroughly evaluated through in vitro and in vivo studies. Toxicological assessments have revealed minimal adverse effects at tested concentrations, indicating good safety margins for further clinical development. However, comprehensive toxicological profiling is still ongoing to fully characterize any potential long-term effects. Collaborative efforts between synthetic chemists and biomedical researchers are essential to optimize both efficacy and safety profiles before human trials can commence.

The future direction of research on 2-amino-3-(1,3-thiazol-5-yl)propanamide lies in exploring its mechanism of action across different disease models. By elucidating how this compound interacts with cellular targets at the molecular level, researchers can identify new therapeutic strategies and refine existing ones. Computational modeling techniques such as molecular docking have been instrumental in predicting binding affinities and interactions between 2-amino-3-(1,3-thiazol-5-y l)propanamide and biological macromolecules like enzymes and receptors. These computational approaches complement experimental data by providing rapid screening capabilities for identifying lead compounds.

In conclusion,2-amino--(13 -thia z ol -5 -y l )pr op an amid e, with CAS no .1566078 -46 - 3 , represents a significant advancement i n pharma ceutical chemistry due t o i ts structura l comp lexity an d bi ological activity . Its potentia l appl icatio ns i n anticanc er an d antiinflammatory therapies make i t a promis ing candi date f or furthe r stu dies . With continue d resear ch an d deve lopm ent , thi s com pound coul d play a crucial role i n enhanci ng treat ment op tions f or mult ip le chro nic condit ions . As resear ch communitie s en deavor t o dec ifer i ng i ts full potent ia l , i t i s e vi dent tha t 2 -amino - 32 (13 -thia z ol - 55 -y l )pr op an amid e will remain at t he forefront o f pharma ceutical innovation f or ye ars t o come . p >

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